(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione
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Overview
Description
(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione is a natural product found in Senecio nemorensis, Senecio aegyptius, and Smyrnium olusatrum with data available.
Scientific Research Applications
Kinetic Studies and Structural Analysis
- A study by Santos, Robert, and Valderrama (1993) investigated the acid-induced rearrangement of derivatives of this compound, providing insight into the kinetic aspects and proposing intermediates in the formation of benzofuran from adducts. This research adds to the understanding of chemical reaction mechanisms involving this compound (Santos, Robert, & Valderrama, 1993).
Structural Confirmation and Pharmaceutical Potential
- López-Rodríguez et al. (2009) confirmed the atomic connectivity and relative stereochemistry of a compound closely related to the title compound, highlighting its pharmaceutical potential. This study contributes to the field of natural product chemistry and drug discovery (López-Rodríguez et al., 2009).
Application in Synthesis of C-Nucleosides
- Morishita, Honmi, Ito, and Maeba (1992) described the synthesis of derivatives of this compound in their study on C-nucleosides. This research is significant for the development of new compounds in medicinal chemistry (Morishita et al., 1992).
Synthesis and Bioevaluation in Antimitotic Activity
- Umesha, Sowbhagy, and Basavaraju (2018) conducted a synthesis and bioevaluation study, showcasing the compound's role in the development of antimitotic agents. This indicates its potential application in cancer research and treatment (Umesha, Sowbhagy, & Basavaraju, 2018).
Antimicrobial and Antifungal Activity
- Omolo, Johnson, van Vuuren, and de Koning (2011) explored the antibacterial and antifungal activity of derivatives of this compound. Their findings contribute to the development of new antimicrobial agents (Omolo et al., 2011).
Inhibitory Properties in Corrosion Protection
- Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, and Chung (2020) examined the use of derivatives of this compound as corrosion inhibitors, indicating its potential application in materials science and engineering (Chafiq et al., 2020).
Application in Amyloid Aggregation Inhibition
- Choi, Seo, Son, and Kang (2004) synthesized derivatives for application as β-amyloid aggregation inhibitors, which is relevant in Alzheimer’s disease research (Choi, Seo, Son, & Kang, 2004).
properties
CAS RN |
12656-97-2 |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.322 |
IUPAC Name |
(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H20O3/c1-8-4-5-12(16)11-6-13-10(7-15(8,11)3)9(2)14(17)18-13/h8,11,13H,4-7H2,1-3H3/t8-,11+,13+,15+/m1/s1 |
InChI Key |
IXMDYOSMFGVWJY-KIRGAOJCSA-N |
SMILES |
CC1CCC(=O)C2C1(CC3=C(C(=O)OC3C2)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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